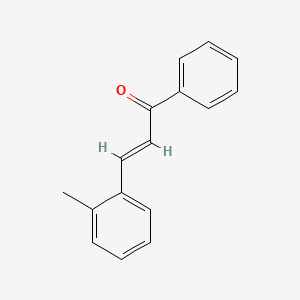

2-Methylchalcone

Description

Properties

IUPAC Name |

(E)-3-(2-methylphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13-7-5-6-8-14(13)11-12-16(17)15-9-3-2-4-10-15/h2-12H,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDWYVCDAANOSR-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Synthesis

The most widely reported method for 2-methylchalcone synthesis involves base-catalyzed aldol condensation between 2-methylacetophenone and benzaldehyde derivatives. In a representative procedure, 2-methylacetophenone (1.50 g, 7.72 mmol) and benzaldehyde (0.83 mL, 8.11 mmol) are reacted in ethanol/water (20:10 mL) with 10% aqueous NaOH (2.78 mL) at room temperature for 5 days. The crude product is extracted with methylene chloride, washed with HCl, and purified via column chromatography (cHex:EtOAc, 10:1), yielding 33% of the E-isomer as yellow needles.

Key Observations:

Solvent and Base Variations

A patent by CN103102283A modifies the solvent system, using methanol/water with 6 M KOH. For example, p-methylacetophenone and 4-fluorobenzaldehyde (1:1 molar ratio) react at room temperature, yielding 44% after recrystallization. This method emphasizes:

-

Catalyst Efficiency : KOH provides faster enolate formation than NaOH.

-

Scalability : Reactions conducted at 60°C reduce time to 12–24 hours.

Claisen-Schmidt Condensation with Formylated Intermediates

Two-Step Synthesis from Meta-Cresol

A study synthesizes 4-hydroxy-2-methylchalcone via:

-

Reimer-Tiemann Formylation : Meta-cresol reacts with chloroform under basic conditions to yield 4-hydroxy-2-methylbenzaldehyde (23.94% yield).

-

Claisen-Schmidt Reaction : The aldehyde is condensed with acetophenone in ethanol/KOH, yielding 29.74% 4-hydroxy-2-methylchalcone.

Advantages:

-

Functional Group Tolerance : Hydroxyl groups remain intact during condensation.

-

Applications : Antibacterial activity demonstrated against E. coli and S. aureus.

Mechanistic Insights and Optimization

Reaction Mechanism

The aldol condensation proceeds via:

Chemical Reactions Analysis

Claisen–Schmidt Condensation Reaction

-

Reactants : 2-Methylbenzaldehyde and acetophenone (or a derivative thereof).

-

Catalyst : Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Solvent : Methanol or ethanol.

-

Conditions : High temperature, alkaline conditions.

Example Synthesis :

2′-Hydroxy-2-methylchalcone can be synthesized using 2′-hydroxyacetophenone and 2-methylbenzaldehyde through the Claisen–Schmidt reaction, yielding the compound with a 63.8% yield .

Chemical Reactions of 2-Methylchalcone

This compound can undergo various chemical transformations, including biotransformations and cyclization reactions.

Biotransformation

Biotransformation involves the use of microorganisms to modify the chemical structure of compounds. For this compound derivatives, entomopathogenic fungi like Beauveria bassiana can be used to introduce hydroxyl groups or perform glycosylation, leading to novel compounds with potential biological activities .

Cyclization Reactions

2-Methylchalcones can undergo spontaneous cyclization to form flavanones. For example, 2′-hydroxy-2-methylchalcone can cyclize to form 2′-methylflavanone with a yield of 28.2% .

Analytical Data

Analytical techniques such as NMR spectroscopy are crucial for identifying and characterizing the products of these reactions.

NMR Spectral Data for 2′-Hydroxy-2-methylchalcone

| Proton Signal | Chemical Shift (δ, ppm) |

|---|---|

| Methylene Group at C-2 | 4.73 (d) |

| Hydroxyl Group at C-2 | 4.15 (t) |

| C-1 | 140.0 |

| C-3 | 129.1 |

The COSY and HMBC experiments confirm the hydroxylation at the methyl group attached to C-2 .

Biological Activities

Chalcones, including methylated derivatives, have been studied for their potential biological activities, such as anti-inflammatory and anticancer effects . The introduction of a methyl group can influence these activities by altering the compound's interaction with biological targets.

Anticancer Activity

Methylchalcone derivatives have shown promise in inhibiting cancer cell proliferation. For instance, α-methylchalcone derivatives have demonstrated concentration-dependent inhibitory effects on HeLa cells, disrupting the mitotic process and inducing apoptosis .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Chalcones, including 2-methylchalcone, have been studied for their anticancer properties. Research indicates that they can induce apoptosis in various cancer cell lines through mechanisms such as the modulation of cell cycle progression and the inhibition of key signaling pathways involved in tumor growth. For instance, a study demonstrated that this compound exhibited cytotoxic effects against cervical cancer cells by inducing oxidative stress and apoptosis .

1.2 Anti-inflammatory Effects

Chalcones are recognized for their anti-inflammatory properties. This compound has shown promise in reducing inflammation markers in experimental models. For example, it was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

1.3 Antimicrobial Activity

The antimicrobial properties of this compound have also been documented. Studies have indicated that it possesses antibacterial and antifungal activities against various pathogens, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Biochemical Applications

2.1 Enzyme Inhibition

Research has shown that this compound can act as an inhibitor of certain enzymes involved in disease processes, such as cyclooxygenases (COX-1 and COX-2), which are critical in inflammation and pain pathways. By inhibiting these enzymes, this compound may provide therapeutic benefits for conditions like arthritis and other inflammatory disorders .

2.2 Antioxidant Activity

The compound exhibits significant antioxidant activity, which helps mitigate oxidative stress-related damage in cells. This property is crucial for protecting against chronic diseases such as cardiovascular diseases and neurodegenerative disorders. The antioxidant effects are attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .

Material Science Applications

3.1 Biotransformation Studies

Recent studies have explored the biotransformation of this compound using various fungi, leading to the production of novel glycosylated derivatives with enhanced solubility and bioactivity. These derivatives can be utilized in drug formulation and delivery systems .

| Compound | Yield (%) | Biotransformation Agent | Properties |

|---|---|---|---|

| 2′-Hydroxy-2-methylchalcone | 63.8% | B.bassiana KCH J1.5 | Antimicrobial |

| 3-Hydroxy-2-methyldihydrochalcone | 5.3% | I.fumosorosea KCH J2 | Increased solubility |

Case Studies

4.1 Clinical Trials on Anti-inflammatory Effects

A randomized controlled trial assessed the efficacy of a formulation containing chalcones in patients with chronic inflammatory conditions like arthritis. Results indicated significant reductions in pain and inflammation markers compared to placebo groups, supporting the therapeutic potential of chalcones .

4.2 Anticancer Research

In vitro studies have shown that treatment with this compound leads to a marked decrease in cell viability in several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways leading to apoptosis .

Mechanism of Action

The biological activity of 2-Methylchalcone is primarily due to its α, β-unsaturated carbonyl system, which can interact with various molecular targets. This system allows the compound to participate in electron transfer reactions, leading to the formation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells . Additionally, this compound can modulate signaling pathways involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Structural Variations and Physicochemical Properties

Substituent position and type significantly influence chalcone properties. Key analogs include:

Key Observations :

- Methyl vs. Hydroxyl Groups : Methyl groups enhance hydrophobicity, while hydroxyl groups improve solubility in polar solvents. For instance, 2′-hydroxychalcone derivatives are precursors to glycosylated dihydrochalcones with enhanced bioavailability .

- Substituent Position : 2-methyl substitution on the benzaldehyde ring (as in this compound) may sterically hinder reactivity compared to para-substituted analogs like 4-hydroxy-3-methoxychalcone .

Antibacterial Performance

- 4-Hydroxy-2-methylchalcone demonstrated moderate activity against S. aureus and E.

- 4-Hydroxy-3-methoxychalcone (a structurally similar analog) showed superior activity, likely due to the electron-donating methoxy group enhancing interaction with bacterial targets .

Biotransformation Potential

- 2′-Hydroxy-2-methylchalcone undergoes enzymatic glycosylation to form dihydrochalcone derivatives, which exhibit improved stability and bioavailability compared to non-glycosylated forms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylchalcone, and how can experimental reproducibility be ensured?

- Methodology : The Claisen-Schmidt condensation between 2-methylacetophenone and benzaldehyde derivatives is a common route. Key parameters include solvent choice (e.g., ethanol, methanol), base catalysts (NaOH, KOH), and reaction temperature (60–80°C). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography is critical. To ensure reproducibility, document exact molar ratios, solvent purity, and temperature gradients. Adhere to guidelines for reporting experimental details, including raw spectral data (e.g., NMR, IR) and chromatographic conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR confirm backbone structure and substituent positions. For example, the α,β-unsaturated ketone protons resonate at δ 7.6–8.2 ppm.

- IR : Strong carbonyl (C=O) stretching at ~1650 cm and conjugated C=C at ~1600 cm.

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHO, MW = 222.10).

- UV-Vis : Absorbance maxima (~300–350 nm) indicate π→π* transitions. Cross-reference spectral data with published studies for validation .

Q. How should researchers conduct a literature review on this compound using academic databases?

- Methodology : Use SciFinder® or Reaxys® with search terms like "this compound," "chalcone derivatives," and "structure-activity relationships." Filter results by publication date (last 10 years) and peer-reviewed journals. Cross-check CAS Registry Numbers (e.g., 1211-57-4) to avoid misidentification. Cite primary literature, not supplier catalogs, to ensure academic rigor .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodology :

-

In silico Modeling : Use tools like AutoDock or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases, COX-2).

-

Pharmacophore Mapping : Identify critical functional groups (e.g., methoxy substitutions) using MOE or Discovery Studio.

-

Experimental Validation : Compare bioactivity (e.g., IC) across derivatives with systematic structural variations. Tabulate results (see Example Table 1) to highlight trends.

-

Statistical Analysis : Apply ANOVA or regression models to quantify substituent effects on activity .

Example Table 1 : SAR of this compound Derivatives

Derivative Substituent Position IC (μM) Target Protein A 4-OCH 12.5 ± 1.2 COX-2 B 3-NO 45.8 ± 3.4 COX-2

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Source Evaluation : Assess whether discrepancies arise from methodological differences (e.g., cell lines, assay protocols). For example, IC values may vary if one study uses MTT assays and another uses flow cytometry.

- Meta-Analysis : Aggregate data from ≥5 studies and apply heterogeneity tests (e.g., Cochran’s Q).

- Experimental Replication : Reproduce conflicting studies under controlled conditions, documenting deviations (e.g., solvent purity, incubation time).

- Peer Consultation : Engage in preprint discussions (e.g., bioRxiv) to crowdsource hypotheses .

Q. What experimental designs are optimal for studying this compound’s stability under physiological conditions?

- Methodology :

- pH Stability : Incubate this compound in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.

- Light Sensitivity : Expose samples to UV light (254 nm) and quantify photodegradation products via LC-MS.

- Data Presentation : Use Arrhenius plots to model degradation kinetics. Include error bars for triplicate measurements .

Guidelines for Data Presentation and Reporting

- Tables/Figures : Follow journal-specific formatting (e.g., Med. Chem. Commun. limits tables to 3–4 columns). Use color schemes to differentiate data trends but avoid overcrowding with chemical structures .

- Ethical Reporting : Disclose all synthetic yields, including failed attempts. Use Supporting Information for redundant spectral data .

- Critical Analysis : Discuss limitations (e.g., "The absence of electron-withdrawing groups in this series limits COX-2 selectivity") and propose follow-up experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.